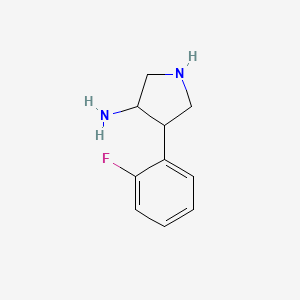
4-(2-Fluorophenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties.
Méthodes De Préparation
The synthesis of 4-(2-Fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common synthetic route starts with the reaction of a suitable amine with a fluorobenzene derivative under conditions that promote nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts or solvents.
Analyse Des Réactions Chimiques
4-(2-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or organolithium compounds.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its biological activity.
Comparaison Avec Des Composés Similaires
4-(2-Fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive molecules.
Fluorobenzene: A fluorinated aromatic compound that can influence the biological activity of molecules it is part of.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins and peptides.
Propriétés
Formule moléculaire |
C10H13FN2 |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,13H,5-6,12H2 |
Clé InChI |
BSIFABPGHXYPFK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)N)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
methanol](/img/structure/B13174671.png)
![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)

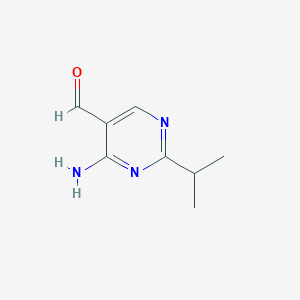
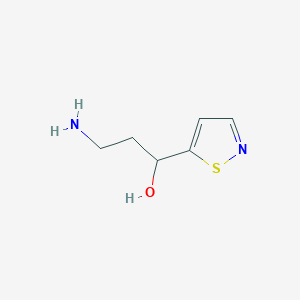
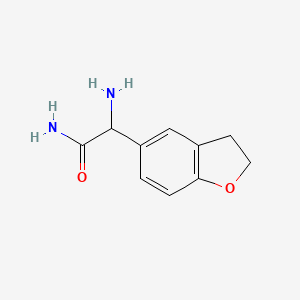

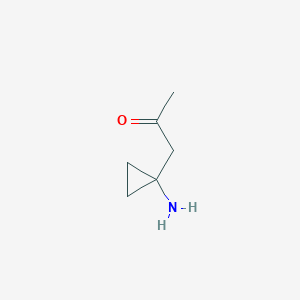
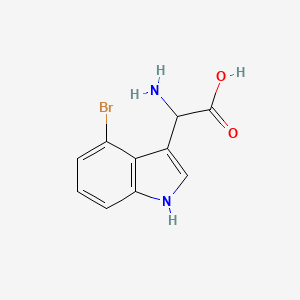
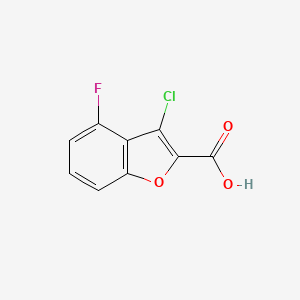
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)


